molecular formula C19H19NO3S2 B2624544 N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide CAS No. 941878-51-9

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide

Cat. No.: B2624544
CAS No.: 941878-51-9
M. Wt: 373.49
InChI Key: GLTGHYJJBUCTAW-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is a chemical reagent of interest in medicinal chemistry and drug discovery, incorporating the privileged benzo[b]thiophene scaffold . This structural motif is widely recognized for its diverse pharmacological potential, including documented anti-cancer, anti-microbial, and anti-inflammatory activities . The molecular architecture of this compound, which features a benzo[b]thiophene head group linked to a tosyl-butanolamide tail, is designed for the exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules . Recent scientific literature highlights the significant research focus on benzo[b]thiophene derivatives. For instance, such derivatives have been developed as covalent inhibitors of the RhoA/ROCK pathway for anticancer applications and as broad-spectrum antifungal agents . The inclusion of the sulfonamide (tosyl) group is a strategic feature, as this moiety is commonly found in compounds targeting a variety of enzymes and is known to contribute to potent biological activity by engaging in key molecular interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-14-4-7-17(8-5-14)25(22,23)12-2-3-19(21)20-16-6-9-18-15(13-16)10-11-24-18/h4-11,13H,2-3,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTGHYJJBUCTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. One common method involves the use of palladium-catalyzed coupling reactions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzothiophene derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has demonstrated that derivatives of benzo[b]thiophenes exhibit significant antitumor properties. For instance, compounds similar to N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide have been synthesized and evaluated for their antitumor activity against various cancer cell lines. Studies indicate that modifications in the benzo[b]thiophene structure can enhance the efficacy and selectivity of these compounds against tumor cells .

Antidepressant and Anxiolytic Effects
Compounds containing the benzo[b]thiophene moiety have been investigated for their interaction with serotonin receptors, particularly the 5-HT1A receptor. The binding affinity of certain derivatives has shown promise in modulating serotonin levels, which is crucial for developing antidepressant and anxiolytic medications . The specific interactions of this compound with these receptors warrant further exploration for its potential as a therapeutic agent in treating mood disorders.

Anticonvulsant Properties
Recent studies have focused on the synthesis of derivatives based on benzo[b]thiophene that exhibit anticonvulsant properties. In models of seizure activity, compounds derived from this scaffold demonstrated significant efficacy in reducing seizure frequency and severity. This suggests potential applications in epilepsy treatment .

Antimicrobial Activity
The structural features of this compound may confer antimicrobial properties as well. Research into related compounds has shown effectiveness against various bacterial strains, indicating a possible role in developing new antibiotics .

Synthetic Methodologies

Synthesis of Derivatives
The synthesis of this compound can be achieved through several methodologies, including organocatalytic reactions and multicomponent reactions. Recent advancements in synthetic techniques have allowed for higher yields and better selectivity in producing this compound and its derivatives .

Synthesis Method Description Yield (%)
Organocatalytic ReactionUtilizes bifunctional thiourea as a catalystUp to 93
Multicomponent ReactionsCombines multiple reactants in a single stepVariable

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Antitumor Evaluation
    A series of benzo[b]thiophene derivatives were synthesized and tested against A549 lung cancer cells. The study found that specific modifications increased cytotoxicity significantly compared to standard chemotherapeutic agents .
  • Case Study 2: Anticonvulsant Screening
    In an evaluation using the maximal electroshock seizure model, derivatives showed promising results with a significant reduction in seizure duration, highlighting their potential as anticonvulsants .

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of Structural and Functional Properties

Compound Name Core Structure Functional Groups Solubility (Predicted) Synthetic Route Complexity Potential Applications
N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide Benzo[b]thiophene Tosyl, amide, butanamide Moderate (polar aprotic solvents) Multi-step (e.g., amide coupling) Drug discovery, catalysis
(2-amino-4-phenylthiazol-5-yl)(4-methyl-2-phenylpyrimidin-5-yl)methanone [] Thiazole-pyrimidine hybrid Amide, amino, phenyl Low (nonpolar solvents) Multi-step (thiourea intermediate) Kinase inhibition, agrochemicals
N-(bis(4-methoxybenzyl)carbamothioyl)benzamide [] Benzamide Methoxybenzyl, thiourea High (DMF, DMSO) Single-step (isothiocyanate + amine) Intermediate for heterocycles

Key Observations :

Structural Diversity: The benzo[b]thiophene core in the target compound distinguishes it from thiazole-pyrimidine hybrids or simple benzamides. This aromatic system may enhance π-π stacking interactions in biological targets compared to non-fused heterocycles. The tosyl group improves solubility relative to non-sulfonated analogs but may reduce cell permeability due to increased polarity.

Synthetic Complexity :

  • The synthesis of this compound likely involves amide coupling (similar to ’s thiourea formation), though specific steps are undocumented.
  • In contrast, the thiazole-pyrimidine hybrid in requires multi-step cyclization and purification, increasing synthetic difficulty .

Functional Potential: Tosyl-containing compounds often act as protease inhibitors or enzyme modulators, whereas thiazole-pyrimidine hybrids are explored in kinase-targeted therapies.

Limitations of Available Evidence

The provided materials lack direct data on this compound, necessitating reliance on indirect inferences:

  • Synthesis : ’s use of isothiocyanates and amines suggests plausible routes for synthesizing amide bonds in the target compound .

Biological Activity

N-(benzo[b]thiophen-5-yl)-4-tosylbutanamide is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1. Overview of Benzothiophene Derivatives

Benzothiophene derivatives, including this compound, are known for their diverse biological activities. They have been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties, making them valuable in medicinal chemistry .

The synthesis of this compound typically involves the coupling of benzo[b]thiophene derivatives with tosylated butanamide. This process yields a compound that retains the unique structural features characteristic of benzothiophene derivatives, which are crucial for their biological activity.

3.1 Antimicrobial and Antifungal Properties

Research indicates that benzothiophene derivatives can act as effective antimicrobial agents. For example, certain derivatives have shown activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 128 µg/mL to 256 µg/mL . Additionally, some compounds exhibit antifungal activity against Candida albicans, further supporting the potential of benzothiophene derivatives in treating infections .

3.2 Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that related benzothiophene compounds can inhibit tumor cell proliferation across various cancer cell lines, including MCF-7 and NCI-H460. For instance, certain analogs showed growth inhibition with GI50 values indicating selective cytotoxicity towards specific cancer types .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
  • Receptor Interaction : The compound may interact with specific receptors or proteins, leading to downstream effects that contribute to its therapeutic potential.

5. Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other benzothiophene derivatives is useful:

Compound NameBiological ActivityMIC/GI50 Values
RaloxifeneSelective estrogen receptor modulatorNot specified
ZileutonLeukotriene synthesis inhibitorNot specified
SertaconazoleAntifungal agentNot specified
This compoundAntimicrobial, anticancerMIC: 128 µg/mL (antimicrobial)

6. Case Studies and Research Findings

Recent studies have highlighted the promising nature of benzothiophene derivatives in various applications:

  • A study on 3-halobenzo[b]thiophenes found significant antimicrobial activity against both bacteria and fungi .
  • Another investigation into spirooxindole-benzothiophene analogs revealed moderate AChE inhibitory activity, suggesting potential neuroprotective effects .

7. Conclusion

This compound represents a compound with noteworthy biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms and applications may further elucidate its potential in therapeutic contexts. The diverse biological activities associated with benzothiophene derivatives underscore their importance in medicinal chemistry and pharmacology.

Q & A

Q. How is time-resolved spectroscopy applied to study degradation pathways?

  • Protocol : Use pulsed lasers (e.g., ns- or fs-resolution) to monitor photodegradation kinetics. Identify transient species via transient absorption spectroscopy. For hydrolytic stability, conduct accelerated aging studies (40°C/75% RH) with HPLC tracking .

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